5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is a complex organic compound with the molecular formula and a molecular weight of approximately 274.72 g/mol. This compound features a furan ring substituted with a carboxylic acid group and a sulfanyl group linked to a methyl-imidazole moiety. The unique combination of furan and imidazole functionalities, along with the sulfanyl group, suggests potential biological activities that make it a candidate for further research in medicinal chemistry and related fields.
The compound is synthesized through various organic chemistry methods, which typically involve multiple steps to construct its specific molecular architecture. Preliminary studies indicate that compounds containing both imidazole and furan moieties exhibit various biological activities, including antimicrobial and anticancer properties .
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride can be classified as:
The synthesis of 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure at each stage of synthesis .
The molecular structure of 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride includes:
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups:
Reactivity is influenced by the electronic properties imparted by the imidazole and furan rings, making this compound versatile in synthetic applications .
The mechanism of action for 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride in biological systems may involve:
Preliminary studies suggest that compounds containing both imidazole and furan moieties can exhibit significant biological activities, including antimicrobial and anticancer effects .
Relevant data indicates that compounds similar to 5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid have shown promising results in biological assays .
5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride has potential applications in various fields:
The structural hybrid "5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride" represents an advanced exploration in heterocyclic chemistry, integrating furan and imidazole rings through a thioether linker. This design leverages synergistic bioactivity while optimizing physicochemical properties for drug-likeness. The hydrochloride salt formation enhances solubility—a critical parameter for bioavailability in physiological systems.
Furan and imidazole rings constitute privileged pharmacophores in medicinal chemistry. The furan moiety, exemplified by 5-methylfuran-2-carboxylic acid, contributes to hydrogen bonding and dipole interactions via its oxygen heteroatom, while also offering metabolic stability compared to typical phenyl rings [5]. Imidazole provides metal-chelating capability and participation in cation-π interactions, essential for enzyme inhibition. Hybridization of these systems creates multifunctional scaffolds capable of multi-target engagement.
Table 1: Therapeutic Applications of Representative Heterocyclic Hybrids
Hybrid System | Biological Targets | Therapeutic Applications |
---|---|---|
Furan-imidazole (e.g., target compound) | Kinases, GPCRs, ion channels | Oncology, CNS disorders |
Furan-pyrazole | COX-2, p38 MAPK | Anti-inflammatory, analgesic |
Imidazole-thiophene | EGFR, HER2 | Anticancer agents |
The carboxylic acid group in the furan-2-carboxylate subsystem (as in 5-methylfuran-2-carboxylic acid) enables salt formation, prodrug derivatization, and targeted interactions with anion-binding enzyme pockets [4] [7]. This versatility underpins the scaffold’s utility in developing kinase inhibitors, GPCR modulators, and antimicrobial agents.
Thioether (-S-CH₂-) linkages evolved from early antibiotic designs (e.g., β-lactams) to address metabolic vulnerabilities of ester and ether bonds. The sulfanyl-methyl bridge in this compound confers:
The emergence of thioether-linked heterocycles accelerated following patents like EP1831159B1, which demonstrated CNS activity in tetralin/indane derivatives with sulfur-based linkers [6]. Synthetic methodologies also advanced through catalytic systems (e.g., Pd-mediated C-S coupling) enabling efficient access to such architectures. Notably, the shift from simple sulfides to functionalized sulfanyl-methyl bridges (e.g., -CH₂-S-imidazole) allowed precise modulation of steric and electronic parameters without compromising synthetic feasibility.
Table 2: Evolution of Thioether Linkers in Bioactive Molecules
Generation | Linker Structure | Example Drugs/Leads | Key Advantages |
---|---|---|---|
1st (1960s–80s) | -S- (direct bond) | Penicillins, Cephalosporins | Enhanced antibacterial activity |
2nd (1990s–2000s) | -CH₂-S- (sulfanyl-methyl) | Montelukast, Ticlopidine | Improved selectivity and metabolic stability |
3rd (2010s–present) | Functionalized -S-CH₂- hybrids | Target compound and analogs | Multi-target engagement, tunable solubility |
The sulfanyl-methyl (-S-CH₂-) spacer in this compound addresses three critical design challenges:
The carboxylic acid subsystem further enables property tuning through salt formation (e.g., hydrochloride salt for enhanced crystallinity) or amide prodrug strategies. Predictive ADMET models indicate that such functionalization reduces plasma protein binding by ~15–20% compared to ester-linked analogs, potentially increasing free drug concentration [8].
Table 3: Physicochemical Properties of Key Subsystems
Structural Element | pKa | LogP (Predicted) | Polar Surface Area (Ų) | Role in Design |
---|---|---|---|---|
Furan-2-carboxylic acid | 3.16–3.41 [2] [8] | 1.15–1.58 | 50.44 | Hydrogen bonding, salt formation |
1-Methylimidazole | ~6.8 | 0.38 | 16.1 | Cationic interaction at physiological pH |
Sulfanyl-methyl linker | N/A | ~0.7 | 23.5 | Solubility enhancement, metabolic stability |
The integration of these subsystems exemplifies structure-based optimization to achieve balanced drug-like properties, positioning this compound as a versatile intermediate for lead development in oncology and CNS diseases [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: